Ethyl 2-[(5-{[2-(1,4-thiazinan-4-yl)acetyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetate
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Overview
Description
Preparation Methods
The synthesis of Ethyl 2-[(5-{[2-(1,4-thiazinan-4-yl)acetyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetate involves several steps. One common method includes the reaction of 5-amino-1,3,4-thiadiazole-2-thiol with ethyl bromoacetate in the presence of a base . The reaction conditions typically involve heating the mixture to reflux temperature to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but are optimized for larger scale production and may include additional purification steps to ensure high purity of the final product .
Chemical Reactions Analysis
Ethyl 2-[(5-{[2-(1,4-thiazinan-4-yl)acetyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetate undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines .
Scientific Research Applications
Ethyl 2-[(5-{[2-(1,4-thiazinan-4-yl)acetyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl 2-[(5-{[2-(1,4-thiazinan-4-yl)acetyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence inflammatory and microbial pathways .
Comparison with Similar Compounds
Ethyl 2-[(5-{[2-(1,4-thiazinan-4-yl)acetyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetate can be compared with other similar compounds, such as:
5-Amino-1,3,4-thiadiazole-2-thiol: This compound shares the thiadiazole core structure and is used in the synthesis of various pharmaceuticals.
Imidazole-containing compounds: These compounds also exhibit diverse biological activities and are used in medicinal chemistry.
Indole derivatives: Known for their anti-inflammatory and analgesic activities, these compounds are structurally different but share some functional similarities.
Properties
IUPAC Name |
ethyl 2-[[5-[(2-thiomorpholin-4-ylacetyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O3S3/c1-2-19-10(18)8-21-12-15-14-11(22-12)13-9(17)7-16-3-5-20-6-4-16/h2-8H2,1H3,(H,13,14,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSYVFBZNOYTXLW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NN=C(S1)NC(=O)CN2CCSCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O3S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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